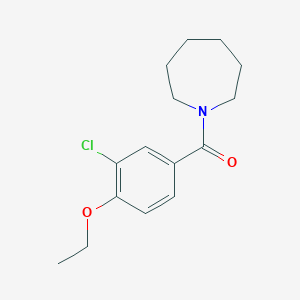
1-(3-chloro-4-ethoxybenzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-ethoxybenzoyl)azepane, also known as AECA, is a chemical compound that belongs to the family of benzoylazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. AECA is a versatile compound that can be synthesized using various methods and has shown promising results in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)azepane is not fully understood, but it is believed to involve the inhibition of enzymes involved in various physiological processes. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function and memory. This compound has also been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation in these organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chloro-4-ethoxybenzoyl)azepane has several advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. It is also relatively easy to synthesize using various methods. However, this compound has some limitations, including its limited solubility in water and its potential for degradation under certain conditions.
Direcciones Futuras
There are several potential future directions for research on 1-(3-chloro-4-ethoxybenzoyl)azepane. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders. This compound's ability to enhance cognitive function and memory makes it a promising candidate for further investigation in this area. Another potential direction for research is the development of new synthesis methods for this compound that can enhance its yield and purity. Finally, further studies are needed to investigate the potential anti-inflammatory and anti-tumor properties of this compound and its underlying mechanisms of action.
Métodos De Síntesis
The synthesis of 1-(3-chloro-4-ethoxybenzoyl)azepane can be achieved through several methods, including the reaction of 4-chloro-3-ethoxybenzoic acid with 6-aminocaproic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. Another method involves the reaction of 4-chloro-3-ethoxybenzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The yield and purity of this compound can be enhanced by using different solvents, reaction times, and temperatures.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-ethoxybenzoyl)azepane has been studied extensively for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propiedades
IUPAC Name |
azepan-1-yl-(3-chloro-4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-14-8-7-12(11-13(14)16)15(18)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERNRFPXSGKOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
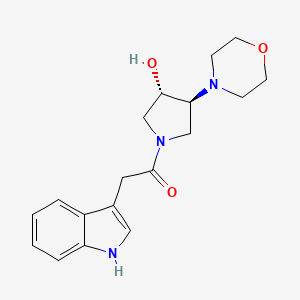
![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5264333.png)
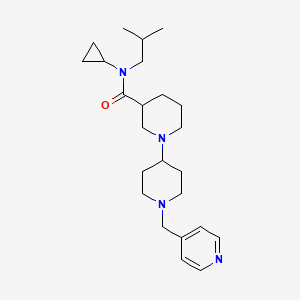
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
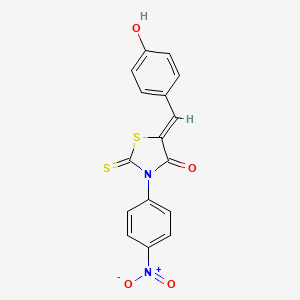
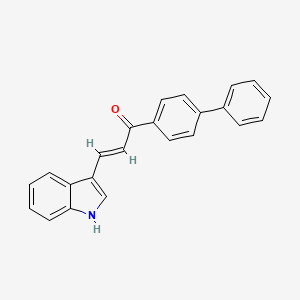
![N-(2,4-difluorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5264357.png)

![4-phenyl-4-[(3-pyridinylcarbonyl)hydrazono]butanoic acid](/img/structure/B5264364.png)
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264368.png)
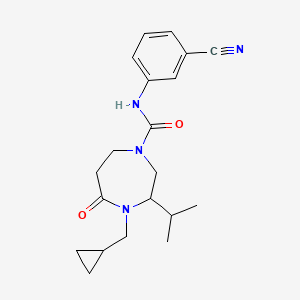
![(3aS*,6aR*)-5-benzoyl-3-[2-(3-chlorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5264401.png)
![4-chloro-1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5264405.png)
![methyl 1-{[2-(morpholin-4-ylmethyl)piperidin-1-yl]carbonyl}cyclopropanecarboxylate](/img/structure/B5264409.png)
